Cas no 2640970-99-4 (N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine)
N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2640970-99-4
- N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine
- F6754-8580
- AKOS040724828
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- Inchi: 1S/C13H12F3N3O/c1-20-10-4-2-9(3-5-10)7-17-12-6-11(13(14,15)16)18-8-19-12/h2-6,8H,7H2,1H3,(H,17,18,19)
- InChI Key: YHNKGTCYCQTVEE-UHFFFAOYSA-N
- SMILES: FC(C1=CC(=NC=N1)NCC1C=CC(=CC=1)OC)(F)F
Computed Properties
- Exact Mass: 283.09324650g/mol
- Monoisotopic Mass: 283.09324650g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 47Ų
N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6754-8580-2μmol |
N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine |
2640970-99-4 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6754-8580-5μmol |
N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine |
2640970-99-4 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6754-8580-10μmol |
N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine |
2640970-99-4 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6754-8580-20μmol |
N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine |
2640970-99-4 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6754-8580-1mg |
N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine |
2640970-99-4 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6754-8580-2mg |
N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine |
2640970-99-4 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6754-8580-3mg |
N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine |
2640970-99-4 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6754-8580-4mg |
N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine |
2640970-99-4 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6754-8580-5mg |
N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine |
2640970-99-4 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6754-8580-10mg |
N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine |
2640970-99-4 | 10mg |
$118.5 | 2023-09-07 |
N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine
N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine: A Comprehensive Overview
N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine, with the CAS number 2640970-99-4, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a methoxyphenyl group, a methyl substituent, and a trifluoromethyl moiety attached to a pyrimidine ring. These structural elements contribute to its potential therapeutic applications and biological activities.
The synthesis of N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine involves multi-step reactions, typically starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, the introduction of the trifluoromethyl group, and the subsequent functionalization with the methoxyphenylmethyl moiety. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for further research and development.
In terms of its biological activities, N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine has been studied for its potential as an inhibitor of various enzymes and receptors. One of the most notable areas of research is its activity as an inhibitor of kinases, particularly those involved in cancer signaling pathways. Studies have shown that this compound can effectively inhibit the activity of specific kinases, leading to reduced proliferation and increased apoptosis in cancer cells. This makes it a promising candidate for the development of targeted cancer therapies.
Beyond its anti-cancer properties, N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases are characterized by excessive activation of immune cells and the production of pro-inflammatory cytokines. Research has demonstrated that this compound can modulate the activity of key inflammatory mediators, thereby reducing inflammation and associated symptoms. This dual functionality as both an anti-cancer and anti-inflammatory agent highlights its versatility and broad therapeutic potential.
The pharmacokinetic properties of N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine have also been extensively studied. Its high lipophilicity and low molecular weight contribute to favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics make it suitable for both oral and parenteral administration, depending on the specific therapeutic application. Additionally, its stability under physiological conditions ensures that it remains active in vivo for extended periods, enhancing its therapeutic efficacy.
Clinical trials are currently underway to evaluate the safety and efficacy of N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine in various disease settings. Preliminary results from phase I trials have shown promising outcomes, with good tolerability and dose-dependent therapeutic effects observed in patients with advanced cancers. These findings have paved the way for further clinical investigations, including phase II and III trials, to confirm its potential as a novel therapeutic agent.
In conclusion, N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine (CAS 2640970-99-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological activities make it a valuable candidate for the development of targeted therapies for cancer and inflammatory diseases. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential, contributing to advancements in healthcare and patient outcomes.
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